molecular formula C6H10O4 B1279616 Methyl (2-oxopropoxy)acetate CAS No. 61363-66-4

Methyl (2-oxopropoxy)acetate

Cat. No.: B1279616
CAS No.: 61363-66-4
M. Wt: 146.14 g/mol
InChI Key: NHVGUHQBLOOYQG-UHFFFAOYSA-N
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Description

Methyl (2-oxopropoxy)acetate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2-oxopropoxy)acetate, with the chemical formula C6H10O4 and CAS number 11701055, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group linked to a 2-oxopropoxy moiety. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. The compound can undergo hydrolysis, leading to the release of active forms that may participate in various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the following mechanisms:

  • Hydrolysis : The ester group can be hydrolyzed to release an active acid form, which may exhibit specific biological effects.
  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with various enzymes, potentially influencing their activity.
  • Receptor Binding : The substituents on the phenyl ring may affect binding affinity and specificity for biological targets.

Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

  • Anticancer Activity : Research has indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against breast cancer MCF-7 cells and human promyelocytic leukemia HL-60 cells .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, showing promise as a lead compound for drug development targeting inflammatory and autoimmune disorders .
  • Toxicity Studies : Safety assessments have been conducted, indicating low toxicity levels under controlled conditions, which is essential for further therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-(2-hydroxypropyl)phenoxy)acetateHydroxyl group instead of a keto groupPotentially different biological activity due to hydroxyl presence
Ethyl 2-(4-(2-oxopropyl)phenoxy)acetateEthyl ester group instead of methylDifferences in solubility and reactivity due to ethyl substitution
Methyl 2-(4-acetophenoxy)acetateAcetophenone moiety instead of oxopropylVariations in reactivity patterns due to different substituents

This table highlights how variations in structure can influence biological properties, making this compound a unique candidate for further research.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of various derivatives on cancer cell lines, this compound was tested alongside other β-carbonyl compounds. Results indicated significant cytotoxic potential against MCF-7 cells, suggesting that modifications to the ester structure could enhance its anticancer properties .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. The results demonstrated that this compound could act as a competitive inhibitor, providing insights into its potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

methyl 2-(2-oxopropoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVGUHQBLOOYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470786
Record name methyl (2-oxopropoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61363-66-4
Record name methyl (2-oxopropoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2M dimethyl zinc in toluene (21 mL, 42 mmol) was cooled to 0° C. under nitrogen, treated with trans-benzyl(chloro)bis(triphenylphosphine)palladium(II) (0.57 g, 76 mmol), treated with methyl 2-(chloroformylmethoxy)acetate (12.6 g, 76 mmol) dropwise over 0.5 hours, stirred for 0.5 hours at 0° C., stirred for 16 hours at ambient temperature, treated with 1M HCl (40 mL) and then brine (20 mL). The organic layer was dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography over silica gel (1:2 ethyl acetate/hexanes) to provide the title compound (5.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
trans-benzyl(chloro)bis(triphenylphosphine)palladium(II)
Quantity
0.57 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of methyl-α-L-rhamnopyranoside (1.78 g, 10 mmol) in water (25 ml) was treated with sodium periodate (4.3 g) at 0° C. After 3 hours sodium hydrogen carbonate was cautiously added to neutralize the acid, the mixture was poured into ethanol (100 ml) and the insoluble material was filtered. The filtrate was concentrated to a syrup that was extracted with acetonitrile (15 ml). The extract was used for the next step without further purification.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The product from Example 1A (56 g, 0.44 mol) in methanol (1.5 L) was treated with mercury(II) acetate (14 g, 44 mmol), treated with concentrated sulfuric acid (3 mL), refluxed for 1 hour, allowed to cool to ambient temperature, concentrated to a volume of 200 mL, treated with 1M HCl (500 mL) and extracted with dichloromethane (thrice, 300 mL). The combined dichloromethane layers were dried (MgSO4), filtered, concentrated and distilled (65-95° C. at 1 torr) to provide the title compound.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2M Dimethyl zinc in toluene (21 mL, 42 mmol) and trans-benzyl(chloro)bis(triphenylphosphine)palladium(II) (0.57 g, 76 mmol) were treated with methyl 2-(chloroformylmethoxy)acetate (12.6 g, 76 mmol) dropwise over 0.5 hours at 0° C. under a nitrogen atmosphere. After stirring for 0.5 hours at 0° C., the mixture was allowed to warm to ambient temperature and stir for 16 hours. The reaction mixture was treated with 1 M HCl (40 mL) and brine (20 mL). The phases were separated and the organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography over silica gel (1:2 ethyl acetate:hexanes) to provide the title compound (5.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
trans-benzyl(chloro)bis(triphenylphosphine)palladium(II)
Quantity
0.57 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2-oxopropoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (2-oxopropoxy)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (2-oxopropoxy)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (2-oxopropoxy)acetate
Reactant of Route 5
Methyl (2-oxopropoxy)acetate
Reactant of Route 6
Methyl (2-oxopropoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.